molecular formula C9H5F2NO B3025464 5,8-Difluoroquinolin-2(1H)-one CAS No. 949900-36-1

5,8-Difluoroquinolin-2(1H)-one

Cat. No. B3025464
M. Wt: 181.14 g/mol
InChI Key: STJOVFZCTNSGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07659297B2

Procedure details

10 g of 2,5-difluoroaniline and 6 g of pyridine in 350 ml of dichloromethane are mixed drop by drop at 0° C. with 12.9 g of cinnamic acid chloride and stirred until the conversion is completed at 0° C. The batch is added to 2N hydrochloric acid, and it is extracted with dichloromethane. It is washed with water, dried with sodium sulfate, and concentrated by evaporation in a vacuum. The solid that is obtained is mixed with 11.1 g of aluminum chloride and heated for 8 hours to 150° C. After chromatography on silica gel, 2.9 g of 5,8-difluoroquinolin-2(1H)-one is obtained. The latter is reacted in 100 ml of ethylene glycol in the presence of 780 mg of copper (II) oxide for 20 hours at 200° C. in an ammonia atmosphere at 60 bar. After chromatography on silica gel, in this case, 5-amino-8-fluoroquinolin-2(1H)-one is obtained as fraction A and 2,5-diamino-8-fluoroquinoline is obtained as fraction B.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1[NH2:4].[C:10](Cl)(=[O:19])[CH:11]=[CH:12]C1C=CC=CC=1.Cl.[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl.N1C=CC=CC=1>[F:9][C:6]1[CH:7]=[CH:8][C:2]([F:1])=[C:3]2[C:5]=1[CH:12]=[CH:11][C:10](=[O:19])[NH:4]2 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(N)C=C(C=C1)F
Name
Quantity
12.9 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)Cl
Name
Quantity
350 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
6 g
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
11.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
stirred until the conversion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is completed at 0° C
EXTRACTION
Type
EXTRACTION
Details
is extracted with dichloromethane
WASH
Type
WASH
Details
It is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in a vacuum
CUSTOM
Type
CUSTOM
Details
The solid that is obtained
TEMPERATURE
Type
TEMPERATURE
Details
heated for 8 hours to 150° C

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C=CC(NC2=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 20.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.